Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-
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Overview
Description
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- is a complex organic compound with the molecular formula C22H30ClN3 This compound is characterized by the presence of a pentanediamine backbone, substituted with a 4-chlorophenyl ethenyl group and a pyridinyl group
Preparation Methods
The synthesis of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the Pentanediamine Backbone: The initial step involves the synthesis of 1,4-pentanediamine through the reaction of 1,4-dibromobutane with ammonia or a primary amine.
Substitution with 4-Chlorophenyl Ethenyl Group:
Introduction of the Pyridinyl Group: The final step involves the addition of the pyridinyl group, which can be achieved through a coupling reaction using a suitable pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- can be compared with similar compounds such as:
1,4-Pentanediamine: Lacks the substituted phenyl and pyridinyl groups, resulting in different chemical properties and applications.
N1,N1-Diethyl-1,4-pentanediamine: Similar backbone but lacks the 4-chlorophenyl ethenyl and pyridinyl groups.
N4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-1,4-pentanediamine: Similar structure but without the diethyl substitution.
The uniqueness of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56401-88-8 |
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Molecular Formula |
C22H30ClN3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C22H30ClN3/c1-4-26(5-2)16-6-7-18(3)25-22-14-15-24-21(17-22)13-10-19-8-11-20(23)12-9-19/h8-15,17-18H,4-7,16H2,1-3H3,(H,24,25)/b13-10+ |
InChI Key |
FIDFDSHBKIWNIN-JLHYYAGUSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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